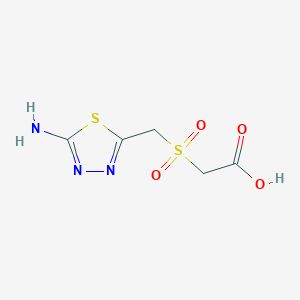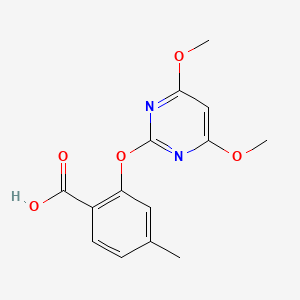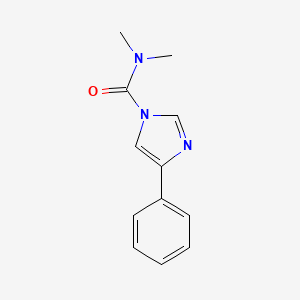![molecular formula C11H8F2N2O B15218806 1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde CAS No. 914223-80-6](/img/structure/B15218806.png)
1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde is a chemical compound that features a unique structure combining an imidazole ring with a difluorophenyl group
Vorbereitungsmethoden
The synthesis of 1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde typically involves several steps. One common method includes the reaction of 2,6-difluorobenzyl chloride with imidazole under basic conditions to form the intermediate 1-[(2,6-difluorophenyl)methyl]-1H-imidazole. This intermediate is then oxidized using appropriate oxidizing agents such as pyridinium chlorochromate (PCC) to yield the final product, this compound .
Analyse Chemischer Reaktionen
1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include PCC for oxidation, NaBH4 for reduction, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of various fine chemicals and specialty materials
Wirkmechanismus
The mechanism of action of 1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde can be compared with other similar compounds such as:
1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide: This compound is structurally similar but contains a triazole ring instead of an imidazole ring.
2,6-Difluoroaniline: This compound features the same difluorophenyl group but lacks the imidazole ring and aldehyde group .
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
914223-80-6 |
|---|---|
Molekularformel |
C11H8F2N2O |
Molekulargewicht |
222.19 g/mol |
IUPAC-Name |
3-[(2,6-difluorophenyl)methyl]imidazole-4-carbaldehyde |
InChI |
InChI=1S/C11H8F2N2O/c12-10-2-1-3-11(13)9(10)5-15-7-14-4-8(15)6-16/h1-4,6-7H,5H2 |
InChI-Schlüssel |
KYJGSUDPPQJWKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)CN2C=NC=C2C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(Ethylsulfanyl)ethoxy]-N-(phthalazin-6-yl)benzene-1-sulfinamide](/img/structure/B15218732.png)


![N-(Acetyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B15218743.png)

![(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine](/img/structure/B15218752.png)
![[1-(2-Hydroxyethyl)hydrazinyl]acetic acid](/img/structure/B15218759.png)


![7-(Methylamino)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15218783.png)


